molecular formula Cl3H2IrO B1316252 Iridium(III) chloride hydrate CAS No. 14996-61-3

Iridium(III) chloride hydrate

Cat. No.: B1316252
CAS No.: 14996-61-3
M. Wt: 316.59 g/mol
InChI Key: MJRFDVWKTFJAPF-UHFFFAOYSA-K
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Description

Iridium(III) chloride hydrate: is an inorganic compound with the chemical formula IrCl₃·xH₂O. It is a dark green to black hygroscopic solid that is widely used as a precursor in various chemical reactions and industrial applications . This compound is a common starting material for iridium chemistry and is known for its stability and reactivity.

Biochemical Analysis

Biochemical Properties

Iridium(III) chloride hydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate oxidation reactions. For instance, it is used in the preparation of iridium nanocatalysts, which are employed in hydrodeoxygenation reactions . The compound’s interaction with biomolecules often involves the formation of coordination complexes, where the iridium ion binds to specific sites on the enzyme or protein, altering its activity and facilitating the desired reaction.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce changes in the expression of certain genes involved in oxidative stress responses . Additionally, the compound’s catalytic properties can impact cellular metabolism by altering the rates of specific biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. For instance, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity . Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used as a catalyst in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and damage to vital organs . Studies in Wistar rats have shown that high doses of this compound can lead to significant accumulation of the metal in the kidneys and liver, resulting in adverse health effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as catalase and superoxide dismutase, which play crucial roles in mitigating oxidative damage . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments . Its localization within cells is influenced by its ability to form coordination complexes with intracellular proteins, which can affect its accumulation and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often accumulating in organelles such as mitochondria and lysosomes. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The activity and function of this compound can be influenced by its subcellular localization, as the microenvironment within different organelles can affect its catalytic properties and interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

trichloroiridium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRFDVWKTFJAPF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ir](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H2IrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14996-61-3
Record name Iridium trichloride hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14996-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Iridium(III) chloride hydrate
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Q & A

Q1: What are the typical synthetic applications of iridium(III) chloride hydrate?

A: this compound serves as a common starting material for synthesizing a wide range of tris-cyclometalated iridium(III) complexes. These complexes have garnered significant interest due to their potential applications in diverse areas, including organic light-emitting diodes (OLEDs) [], photoredox catalysts, and bioimaging probes [].

Q2: What are the limitations of traditional methods for synthesizing these iridium(III) complexes?

A: Traditional synthetic approaches often involve lengthy reaction times, require substantial quantities of high-boiling solvents, involve multiple synthetic steps, and necessitate the use of inert-gas-line techniques []. These requirements pose drawbacks in terms of production costs and environmental impact.

Q3: How does mechanochemistry offer a more efficient alternative for synthesizing these complexes?

A: Research demonstrates that a two-step mechanochemical protocol employing ball milling allows for the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes starting from the readily available this compound []. This solid-state method eliminates the need for large volumes of organic solvents and can be performed in an air atmosphere, making it a more sustainable and cost-effective approach.

Q4: Can you provide an example of a specific iridium complex synthesized using this compound and its potential application?

A: A specific example is the synthesis of [Iridium, Methylbis(2,4‐pentanedionato‐κO, κO′) (Pyridine)-] []. This complex, synthesized through a multi-step process starting from this compound, acts as a catalyst for C-H activation reactions involving alkyl, benzyl, and aryl substrates [].

Q5: Are there any structural studies available on complexes derived from this compound?

A: Yes, several studies delve into the structural characterization of iridium complexes derived from this compound. For instance, one study reports the crystal structures of mer-Trichloro(1,2-ethanediamine)(2-aminoethylammonium)this compound, mer-[Ir(en)(enH)Cl3]Cl.H2O, and its conjugate base, mer-[Ir(en)(en*)Cl3] [].

Q6: Beyond individual complexes, are there examples of unique architectures accessible using this compound as a starting point?

A: Research highlights the synthesis of inherently dinuclear iridium(III) meso architectures []. These unique structures are obtained through the cyclometalation of calix[4]arene bis(aryltriazoles) with this compound. The resulting complexes feature an Ir2Cl2 core bridged by two (C^N)2 ligands, with the chloride bridges amenable to replacement by ancillary ligands [].

Q7: Can you elaborate on the impact of ligand modification on the properties of iridium(III) complexes?

A: Research on phosphorescent systems based on iridium(III) complexes emphasizes the significant influence of ligand structures on the complexes' electro-optical properties []. The choice of cyclometallating and ancillary ligands allows for fine-tuning of emission color, luminescence efficiency, and lifetime []. For example, modifications to the periphery of S-terpyridine ligands have been shown to induce subtle changes in optical properties, while alterations to the central substituent or the terpyridine ring conjunction lead to more pronounced effects on emission behavior [].

Q8: Are there examples of functionalization strategies for these iridium complexes, and what are their potential advantages?

A: The use of "click" chemistry with acetylene and azide functionalities allows for the synthesis of novel cyclometallating ligands, which can be further incorporated into iridium complexes []. This approach enables the introduction of specific functionalities and facilitates the tuning of electro-optical properties []. Additionally, employing acetoacetate derivatives as ancillary ligands offers a versatile platform for introducing diverse functional groups through straightforward transesterification reactions []. These functional groups, such as oxetane and methacrylate, allow for incorporating the phosphorescent iridium(III) complexes into polymeric assemblies, expanding their potential applications in materials science [].

Q9: Are there studies investigating the stability of iridium(III) complexes under specific conditions?

A: Research on incorporating oxetane-equipped iridium(III) phosphors into oxetane-based crosslinkable matrices highlights the importance of complex stability, particularly under acidic conditions, for device performance []. While this specific example focuses on material stability within a device context, understanding and potentially enhancing the stability of iridium complexes remain crucial for their broader application in various fields.

Q10: Is there research exploring the in vivo behavior of iridium compounds?

A: One study investigates the sub-chronic oral exposure to this compound in female Wistar rats []. This research focuses on understanding the distribution and excretion of iridium in a living organism, providing insights into the compound's pharmacokinetics. The findings indicate that iridium primarily accumulates in the kidneys and spleen, with excretion predominantly occurring through feces. Notably, higher doses led to increased iridium levels in serum and urine, suggesting a potential shift in elimination pathways at elevated exposures [].

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